molecular formula C10H19NO2 B13491294 Methyl 3-(azepan-3-yl)propanoate

Methyl 3-(azepan-3-yl)propanoate

Cat. No.: B13491294
M. Wt: 185.26 g/mol
InChI Key: VLLNVZLHARKYMP-UHFFFAOYSA-N
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Description

Methyl 3-(azepan-3-yl)propanoate is an organic compound with the molecular formula C10H19NO2. It is a member of the ester family, characterized by the presence of an ester functional group. This compound is notable for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(azepan-3-yl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-(azepan-3-yl)propanoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(azepan-3-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the ester can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of esters to alcohols.

    Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: 3-(azepan-3-yl)propanoic acid.

    Reduction: 3-(azepan-3-yl)propanol.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(azepan-3-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be utilized in the study of ester hydrolysis and enzyme-catalyzed reactions.

    Industry: It is used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of methyl 3-(azepan-3-yl)propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The specific molecular targets and pathways depend on the context of its use, such as in drug development or industrial applications.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(azepan-1-yl)propanoate: Similar in structure but with a different position of the nitrogen atom in the azepane ring.

    Ethyl 3-(azepan-3-yl)propanoate: Similar ester but with an ethyl group instead of a methyl group.

    Methyl 3-(piperidin-3-yl)propanoate: Similar ester but with a piperidine ring instead of an azepane ring.

Uniqueness

Methyl 3-(azepan-3-yl)propanoate is unique due to its specific structural configuration, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

methyl 3-(azepan-3-yl)propanoate

InChI

InChI=1S/C10H19NO2/c1-13-10(12)6-5-9-4-2-3-7-11-8-9/h9,11H,2-8H2,1H3

InChI Key

VLLNVZLHARKYMP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1CCCCNC1

Origin of Product

United States

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